molecular formula C22H19Cl2N3O2S B3127351 N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-2,5-dichlorobenzenesulfonamide CAS No. 338410-79-0

N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-2,5-dichlorobenzenesulfonamide

Cat. No.: B3127351
CAS No.: 338410-79-0
M. Wt: 460.4 g/mol
InChI Key: ICOMIMOSCCCMGG-UHFFFAOYSA-N
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Description

N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-2,5-dichlorobenzenesulfonamide is a complex organic compound characterized by its benzimidazole core and sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core One common approach is the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzimidazole ring can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, such as reducing the nitro group to an amine.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzimidazole ring or the sulfonamide group.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromium trioxide.

  • Reduction reactions often employ hydrogen gas in the presence of a metal catalyst.

  • Substitution reactions can be facilitated by strong nucleophiles such as sodium hydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological and chemical properties.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.

  • Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Benzimidazole derivatives: These compounds share the benzimidazole core but differ in their substituents and functional groups.

  • Sulfonamide derivatives: These compounds contain the sulfonamide group but have different aromatic rings or substituents.

Uniqueness: N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-2,5-dichlorobenzenesulfonamide is unique due to its specific combination of the benzimidazole core and the dichlorobenzenesulfonamide group, which may confer distinct chemical and biological properties compared to other similar compounds.

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Properties

IUPAC Name

N-(1-benzyl-5,6-dimethylbenzimidazol-4-yl)-2,5-dichlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2N3O2S/c1-14-10-19-22(25-13-27(19)12-16-6-4-3-5-7-16)21(15(14)2)26-30(28,29)20-11-17(23)8-9-18(20)24/h3-11,13,26H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOMIMOSCCCMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)N=CN2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-2,5-dichlorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-2,5-dichlorobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-2,5-dichlorobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-2,5-dichlorobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-2,5-dichlorobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-2,5-dichlorobenzenesulfonamide

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